24-Month Vision Preservation in Predominantly Classic CNV: Visudyne vs. Placebo
In the pivotal TAP report, Visudyne photodynamic therapy demonstrated a statistically significant and sustained benefit in preserving vision compared to placebo over 24 months in patients with predominantly classic subfoveal CNV. The absolute difference in the proportion of patients losing fewer than 15 letters was 21% [1]. This evidence establishes Visudyne's foundational efficacy in this specific, well-defined patient population.
| Evidence Dimension | Proportion of patients with <15 letters visual acuity loss at 24 months |
|---|---|
| Target Compound Data | 59% (94/159) |
| Comparator Or Baseline | Placebo (5% dextrose in water): 31% (26/83) |
| Quantified Difference | Absolute difference: +28 percentage points (P<.001) |
| Conditions | Multicenter, double-masked, randomized, placebo-controlled trial; patients with AMD and predominantly classic subfoveal CNV (classic area ≥50% of lesion). |
Why This Matters
This data provides the highest level of evidence for Visudyne's efficacy, confirming its value for a specific patient subgroup that benefits most from this therapy.
- [1] Bressler NM, et al. Photodynamic therapy of subfoveal choroidal neovascularization in age-related macular degeneration with verteporfin: two-year results of 2 randomized clinical trials-tap report 2. Arch Ophthalmol. 2001;119(2):198-207. View Source
